

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinazoline Derivatives

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Compound of Interest

Compound Name: *4,6-Dichloro-2-phenylquinazoline*

Cat. No.: *B1605665*

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The 2-phenylquinazoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylquinazoline derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of structural modifications on biological activity, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting the Engines of Cell Proliferation

2-Phenylquinazoline derivatives have emerged as potent anticancer agents, with their mechanism of action often involving the inhibition of key cellular processes like cell division and signaling pathways crucial for tumor growth and survival.

Structure-Activity Relationship Insights

The anticancer potency of 2-phenylquinazoline derivatives is profoundly influenced by the nature and position of substituents on both the quinazoline and the 2-phenyl rings.

Key Structural Modifications and Their Impact on Anticancer Activity:

- Substitution at the 2- and 4-positions of the Quinazoline Core: A study on 1-phenyl-1-(quinazolin-4-yl)ethanols revealed that substitutions at the 2- and 4-positions are critical for

antiproliferative activity. Notably, 2-chloroquinazoline derivatives demonstrated high potency against various cancer cell lines, including lung, colon, breast, prostate, and cervical cancer, with IC₅₀ values in the micromolar to nanomolar range[1].

- Side Chains at the 2- and 4-positions: The introduction of two (3-dimethylaminopropyl)aminomethylphenyl side chains at the 2- and 4-positions has been shown to yield compounds with significant antiproliferative activities against a panel of human cancer cell lines, with IC₅₀ values ranging from 0.33 to 7.10 μ M[2][3]. The position of the phenyl group on the quinazoline ring also plays a role, with substitution at the 6-position showing enhanced activity in some cases[2].
- Benzotriazole Substitution: The incorporation of a benzotriazole moiety has been explored, leading to the development of potent tubulin polymerization inhibitors. One such derivative, ARV-2, exhibited IC₅₀ values of 3.16 μ M, 5.31 μ M, and 10.6 μ M against MCF-7 (breast), HeLa (cervical), and HT-29 (colon) cancer cell lines, respectively[4][5][6].

Comparative Anticancer Activity Data

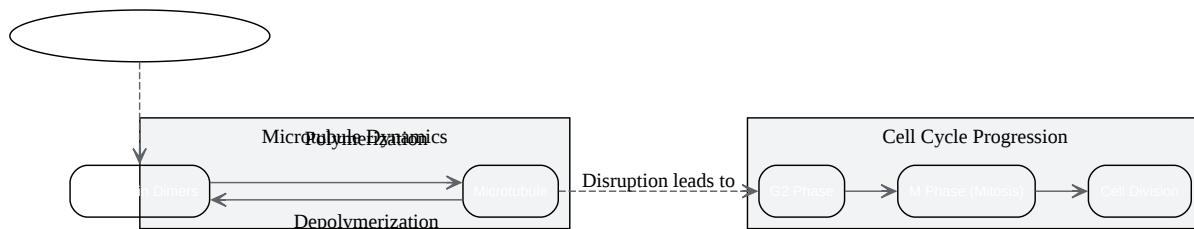
The following table summarizes the in vitro anticancer activity of representative 2-phenylquinazoline derivatives against various cancer cell lines.

Compound ID	R1 (Quinazoline Ring)	R2 (2-Phenyl Ring)	R3 (Other)	Cancer Cell Line	IC50 (μM)	Reference
12b	6-Phenyl	-	2,4-bis[(3-dimethylaminopropyl)aminomethyl]phenyl	HeLa	0.82	[2]
13a	6-Phenyl (on quinoline)	-	2,4-bis[(3-dimethylaminopropyl)aminomethyl]phenyl	HeLa	0.50	[2]
16	2-Chloro	-	-	A549 (Lung)	Potent (low μM)	[7]
ARV-2	-	-	Benzotriazole	MCF-7	3.16	[4][5]
ARV-2	-	-	Benzotriazole	HeLa	5.31	[4][5]
Q19	-	-	-	HT-29	0.051	[8]

Mechanisms of Anticancer Action

2-Phenylquinazoline derivatives exert their anticancer effects through various mechanisms, including:

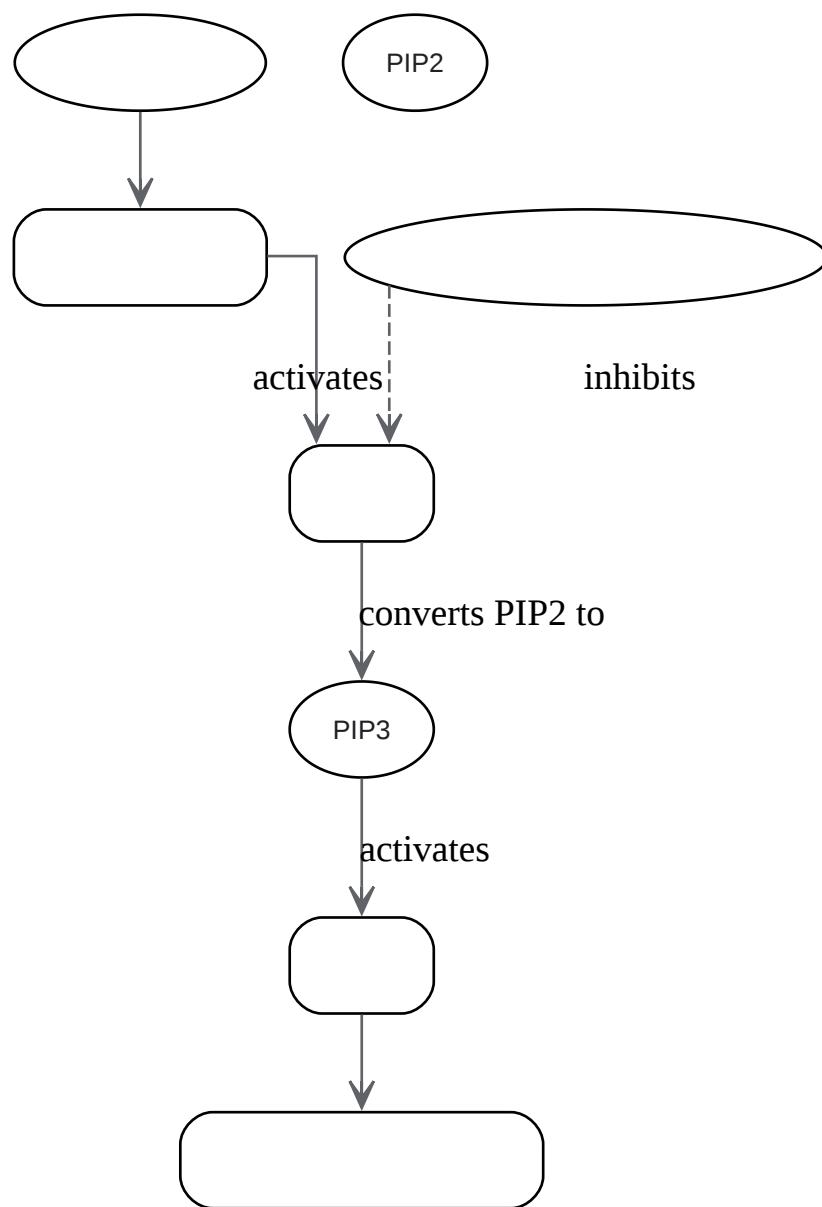
- **Tubulin Polymerization Inhibition:** Several derivatives act as tubulin polymerization inhibitors by binding to the colchicine site on tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[1][4][8][9][10].



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Caption: Inhibition of tubulin polymerization by 2-phenylquinazoline derivatives.

- PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some 4-morpholino-2-phenylquinazolines have been identified as potent inhibitors of PI3K p110 α , a key enzyme in this pathway[11].

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Caption: Inhibition of the PI3K/Akt signaling pathway.

- G-Quadruplex Targeting: G-quadruplexes are four-stranded DNA structures found in telomeres and promoter regions of oncogenes. Certain 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives have been shown to bind and stabilize G-quadruplexes, thereby inhibiting cancer cell proliferation[2][12].

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases, and 2-phenylquinazoline derivatives have demonstrated promising anti-inflammatory properties.

Structure-Activity Relationship Insights

The anti-inflammatory activity of these compounds is closely tied to their chemical structure.

- Substituents on the Phenyl Ring: A SAR study on 3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones indicated that electron-withdrawing groups, such as nitro and halogen, on the arylideneamino moiety can contribute to anti-inflammatory activity. One such derivative with a nitro group showed significant inhibition of pro-inflammatory cytokines (TNF- α , IL-1 β , and IL-6) and mediators like iNOS and COX-2[13][14][15][16].
- Electron-releasing vs. Electron-withdrawing Groups: In another series of benzothiazole-substituted 2-phenyl quinazolinones, compounds with electron-releasing groups (e.g., alkyl, alkoxy) exhibited better anti-inflammatory activity than those with electron-withdrawing groups (e.g., nitro, halogen)[17][18]. This highlights the complex nature of SAR in this scaffold and suggests that the optimal substitution pattern may be target-dependent.

Comparative Anti-inflammatory Activity Data

Compound Type	Key Structural Feature	In Vivo Model	Effect	Reference
3-(arylideneamino)-2-phenylquinazolin-4(3H)-one	Nitro group on arylideneamino	Carrageenan-induced paw edema	Significant reduction in edema	[13][14][15]
Benzothiazole-substituted 2-phenyl quinazolinone	Electron-releasing groups	Carrageenan-induced paw edema	Higher protection than electron-withdrawing groups	[17][18]

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 2-Phenylquinazoline derivatives have shown potential in this area.

Structure-Activity Relationship Insights

The antimicrobial efficacy of 2-phenylquinazolines is dictated by specific structural features.

- Substitution at the 3-position: The incorporation of a 3-arylideneamino substituent in 2-phenylquinazolin-4(3H)-ones was found to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria[9][19].
- Substituents on the N-phenyl Ring: In a series of N,2-diphenylquinazolin-4-amine derivatives, the presence of electron-withdrawing groups like chlorine at the meta and para positions of the N-phenyl ring was associated with good antibacterial activity[8][20]. Lipophilicity also appears to play a role in improving the antibacterial potency of these compounds[8][20].
- Hybrid Pharmacophores: Combining the 2-phenylquinazoline scaffold with other antimicrobial pharmacophores, such as 1,2,4-triazole, has yielded derivatives with potent activity against phytopathogenic bacteria[21].

Comparative Antimicrobial Activity Data

Compound Series	Key Structural Feature	Target Organism	MIC/EC50	Reference
N,2-diphenylquinazolin-4-amines	N-(3-chlorophenyl)	S. aureus	0.0039 mg/mL	[8][20]
N,2-diphenylquinazolin-4-amines	1-phenyl-2-(2-phenylquinazolin-4-yl)hydrazine	P. aeruginosa	0.0625 mg/mL	[8][20]
2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide	4-chloro-N-phenyl	Xanthomonas oryzae pv. oryzae	32.4 µg/mL	[21]

Experimental Protocols

The biological activities of 2-phenylquinazoline derivatives are evaluated using a variety of standardized assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Step-by-Step Methodology:

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinazoline derivatives and incubate for 48-72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple

formazan crystals.

- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.



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Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to screen for acute anti-inflammatory activity.

Step-by-Step Methodology:

- Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.
- Compound Administration: Administer the test compounds (2-phenylquinazoline derivatives) or a vehicle control, typically intraperitoneally or orally.
- Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw to induce localized inflammation and edema.
- Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.



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